Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate
Overview
Description
“Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate” is a chemical compound with the molecular formula C11H11NO7 . It has an average mass of 269.207 Da and a monoisotopic mass of 269.053558 Da . This compound is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate” is represented by the formula C11H11NO7 . For a detailed structural analysis, it would be best to use software tools that can visualize the molecule based on this formula.Physical And Chemical Properties Analysis
“Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate” has a molecular weight of 269.21 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
1. Synthesis Applications
Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate and its derivatives are primarily utilized in synthetic organic chemistry as intermediate compounds. These compounds are involved in various synthesis pathways due to their reactive functional groups. For instance:
Synthesis of Indole Derivatives
The compound is used in the synthesis of indole-2-acetic acid methyl esters, contributing to the formation of products like Methyl 5-methoxyindole-2-acetate and other related compounds (Modi et al., 2003).
Formation of Carbazomycin B
The compound plays a role in the synthesis pathways leading to the formation of carbazomycin B. The process involves iodination, acetylation, reduction, and other chemical reactions to obtain the final product (Crich & Sochanchingwung Rumthao, 2004).
Perkin Cyclization in Synthesis
In the context of Perkin cyclization of alkanoic acids, derivatives of Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate are involved in the synthesis of compounds like 2-alkyl-7-methoxy-5-nitrobenzo[b]furans (Kowalewska & Kwiecień, 2008).
2. Chemical Reactions and Intermediates
The compound is also involved in various chemical reactions as a reactant or intermediate, showcasing its versatility in organic chemistry:
- Reactions with Tetrazoles: Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate undergoes decomposition in dimethyl sulfoxide, leading to the formation of compounds like 1-methylsulfanylmethyl-5-(4-nitrophenoxy)tetrazole, showcasing its reactivity in the presence of specific reagents (Dabbagh et al., 2005).
3. Synthesis of Cardiotonic Drugs
The compound's derivatives are involved in the synthesis of cardiotonic drugs like Sulmazole and Isomazole. The synthesis pathways involve various reactions starting from readily available materials to produce 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the drug synthesis process (Lomov, 2019).
4. Formation of Complexes and Aggregates
Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate is involved in the formation of novel complexes and aggregates, contributing to the study of molecular structures and interactions:
- Aggregation of Derivatives: A novel aggregation involving the compound's derivative and its dioxomolybdenum(VI) complex was prepared and characterized, providing insights into molecular coordination and structure (Xiao-qiang He, 2013).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO7/c1-17-9-3-7(5-13)8(12(15)16)4-10(9)19-6-11(14)18-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINSZEQRFPEALJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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